1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride
Description
1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride is a heterocyclic compound with the molecular formula C8H7ClN2O2S. It is a derivative of pyrrolo[2,3-b]pyridine, a structure known for its biological and pharmacological activities. This compound is often used in organic synthesis and medicinal chemistry due to its unique chemical properties.
Properties
IUPAC Name |
1-methylpyrrolo[2,3-b]pyridine-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-11-3-2-6-4-7(14(9,12)13)5-10-8(6)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXQBKNIFPACOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=CN=C21)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823899-72-4 | |
| Record name | 1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Structural and Synthetic Overview
Primary Preparation Methods
Vilsmeier-Haack Chlorosulfonation
Reaction Mechanism
This method involves the generation of a chlorosulfonating agent in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), followed by electrophilic aromatic substitution on 1-methyl-1H-pyrrolo[2,3-b]pyridine:
$$
\text{1-methyl-pyrrolopyridine} + \text{ClSO}_3^- \rightarrow \text{1-methyl-5-sulfonyl chloride derivative} + \text{HCl}
$$
Optimized Procedure
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| 1. Chlorosulfonation | POCl₃, DMF, 0°C → 60°C | 1–4 h | 74–83% |
| 2. Quenching | Ice-cold NaHCO₃ | 30 min | - |
| 3. Extraction | EtOAc, drying (Na₂SO₄) | - | - |
Key Observations :
- Temperature control : Gradual heating to 60°C prevents decomposition of the chlorosulfonating agent.
- Solvent selection : DMF acts as both solvent and catalyst for POCl₃ activation.
Analytical Validation
Direct Aminosulfonylation Using Chlorosulfonyl Isocyanate
Reaction Design
This method employs tert-butyl (N-(chlorosulfonyl)carbamate (2e) to introduce the sulfonyl chloride group via a one-pot aminosulfonylation:
$$
\text{1-methyl-pyrrolopyridine} + \text{2e} \xrightarrow{\text{DIPEA, CH₃CN}} \text{1-methyl-5-sulfonyl chloride derivative}
$$
Optimized Conditions
| Parameter | Value |
|---|---|
| Reagent | 2e (2 equiv) |
| Base | DIPEA (2 equiv) |
| Solvent | Anhydrous CH₃CN |
| Temperature | Room temperature |
| Time | 1 h |
| Yield | 91% |
Advantages :
- Mild conditions : Avoids high temperatures and hazardous POCl₃.
- Scalability : Demonstrated for gram-scale synthesis.
Side Reactions and Mitigation
Comparative Analysis of Methods
Key Insight : The aminosulfonylation route offers superior safety and yield, while Vilsmeier-Haack remains valuable for laboratories with existing POCl₃ infrastructure.
Precursor Synthesis: 1-Methyl-1H-pyrrolo[2,3-b]pyridine
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form new carbon-sulfur bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfonic Acids: Formed by oxidation.
Sulfinic Acids: Formed by reduction.
Scientific Research Applications
Cancer Research
1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride has been investigated for its potential as an inhibitor of specific enzymes and receptors involved in cancer progression. Notably, it has shown efficacy as a selective inhibitor of the c-Met receptor tyrosine kinase, which is crucial for tumor growth and metastasis. Studies indicate that this compound can bind to active sites on target proteins, inhibiting their activity and potentially leading to anti-proliferative effects on cancer cells .
Protein Kinase Inhibition
The compound has demonstrated inhibitory effects on various protein kinases, including IGF-1R (Insulin Growth Factor 1 Receptor) and SGK-1 (Serum/Glucocorticoid-Regulated Kinase 1). These kinases are implicated in numerous diseases, including solid tumors and renal disorders. The ability to modulate kinase activity positions this compound as a promising candidate for the development of targeted cancer therapies .
Intermediate in Organic Synthesis
Due to its reactivity, this compound serves as an important intermediate in the synthesis of various bioactive molecules. It can participate in nucleophilic substitution reactions, facilitating the introduction of diverse functional groups into organic frameworks .
Synthesis of Sulfonamides
The compound can be utilized in the synthesis of sulfonamides and sulfonic esters through mild catalytic methods. This application is particularly relevant in developing pharmaceuticals with sulfonamide scaffolds, which are known for their antibacterial properties .
Antitumor Activity
Research has indicated that derivatives of this compound exhibit significant antitumor activity. For instance, studies have shown that certain derivatives can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. One derivative demonstrated potent inhibitory activity against FGFRs with IC50 values ranging from 7 to 712 nM .
Other Biological Effects
Beyond cancer applications, compounds related to this structure have been explored for their potential effects on diseases affecting the nervous and immune systems. Their pharmacological profiles suggest possibilities for treating conditions such as diabetes and infections .
Case Studies
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride involves its ability to interact with various molecular targets through its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The compound’s structure allows it to fit into specific binding sites, making it a valuable tool in the design of targeted therapies.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride.
1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonic acid: Oxidized form with a sulfonic acid group.
1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfinic acid: Reduced form with a sulfinic acid group.
Uniqueness
1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride is unique due to its reactivity and versatility in chemical synthesis. The presence of the sulfonyl chloride group allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of various biologically active compounds.
Biological Activity
1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound has the molecular formula and a molecular weight of approximately 216.65 g/mol. Its unique structure features a pyrrolo[2,3-b]pyridine core with a sulfonyl chloride group at the 5-position, which contributes to its reactivity and biological properties.
This compound primarily targets the Fibroblast Growth Factor Receptor (FGFR) . Upon binding to FGFR, it induces receptor dimerization and autophosphorylation of tyrosine residues, activating downstream signaling pathways involved in cell proliferation, migration, and angiogenesis. This mechanism is crucial in cancer progression and metastasis .
Inhibition of Cancer Cell Proliferation
Research indicates that this compound exhibits anti-proliferative effects on various cancer cell lines. Notably, it has been studied for its inhibitory effects on breast cancer cell lines, such as 4T1 cells. In vitro studies have shown that it can induce apoptosis in these cells, highlighting its potential as an anti-cancer agent .
Enzyme Inhibition
This compound has also been identified as a selective inhibitor of the c-Met receptor tyrosine kinase , which plays a pivotal role in tumor growth and metastasis. This inhibition may contribute to its anti-proliferative effects and positions it as a promising lead compound in drug development targeting specific molecular pathways associated with cancer.
Research Findings and Case Studies
Several studies have documented the biological activity of this compound:
- In vitro Studies : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer models. The compound was shown to induce apoptosis through caspase activation pathways.
- Comparative Analysis : In comparative studies with other pyrrolo derivatives, this compound exhibited superior inhibitory effects on cancer cell proliferation compared to structurally similar compounds, indicating its unique potency .
Applications in Drug Development
Given its mechanism of action and biological activity, this compound is being explored as a pharmacophore in drug discovery efforts aimed at developing new kinase inhibitors and other therapeutic agents for cancer treatment. Its ability to modify biomolecules also allows for potential applications in studying various biological processes .
Summary Table of Biological Activity
Q & A
Basic Questions
Q. What are the common synthetic routes for 1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride, and how can intermediates be optimized?
- Methodology : The compound is typically synthesized via sequential functionalization of the pyrrolo[2,3-b]pyridine core. A validated approach involves:
- Step 1 : Methylation of the pyrrolo[2,3-b]pyridine nitrogen using NaH and methyl iodide (MeI) in THF at 0°C to room temperature .
- Step 2 : Sulfonation at the 5-position using chlorosulfonic acid or SOCl₂ under controlled conditions.
- Optimization : Adjust reaction times, temperature gradients, and stoichiometric ratios of reagents to enhance intermediate purity. Monitor via TLC or HPLC.
Q. What safety precautions are critical when handling this sulfonyl chloride?
- Handling Protocol :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood due to potential vapor release.
- Store in a cool, dry place under inert gas (argon/nitrogen) to prevent hydrolysis .
- First Aid : Flush affected areas with water for 15 minutes; seek medical attention for inhalation/ingestion.
Q. How is the compound characterized analytically, and what spectral data are key?
- Analytical Methods :
- NMR : - and -NMR to confirm substitution patterns (e.g., methyl group at 1-position, sulfonyl at 5-position).
- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 245) and purity (>95%).
- IR : Confirm sulfonyl chloride functional group (S=O stretch ~1370 cm⁻¹, S-Cl ~530 cm⁻¹) .
Advanced Research Questions
Q. How does the reactivity of the sulfonyl chloride group vary under different coupling conditions?
- Reactivity Insights :
- Nucleophilic Substitution : Reacts with amines (e.g., primary/secondary amines) in dichloromethane (DCM) or THF at 0–25°C to form sulfonamides.
- Cross-Coupling : Utilize Pd-catalyzed reactions (e.g., Suzuki-Miyaura) with boronic acids for aryl functionalization at the 5-position. Optimize catalyst loading (e.g., Pd(PPh₃)₄, 2–5 mol%) and base (K₂CO₃/NaHCO₃) .
- Contradictions : Conflicting yields may arise from competing hydrolysis; use anhydrous solvents and molecular sieves.
Q. What strategies resolve discrepancies in biological activity data for derivatives of this compound?
- Data Analysis Framework :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., sulfonamide vs. ester groups) and correlate with bioassay results (e.g., kinase inhibition).
- Experimental Controls : Include reference compounds (e.g., methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate) to benchmark activity .
- Statistical Validation : Use ANOVA or dose-response curves to confirm significance of activity differences.
Q. How can the hydrolytic stability of the sulfonyl chloride be assessed under physiological conditions?
- Stability Testing :
- Kinetic Studies : Monitor degradation in PBS (pH 7.4) or simulated gastric fluid via HPLC at 37°C over 24–72 hours.
- Stabilizers : Evaluate additives (e.g., lyoprotectants like trehalose) to prolong shelf life .
- Advanced Techniques : Use -NMR (if fluorinated analogs exist) or mass spectrometry to track hydrolysis products.
Q. What computational methods predict the electronic effects of substituents on the pyrrolo[2,3-b]pyridine core?
- Computational Workflow :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electron density distribution (e.g., sulfonyl group’s electron-withdrawing effect).
- Molecular Docking : Simulate interactions with target proteins (e.g., ATP-binding sites) using AutoDock Vina .
- Validation : Compare computed binding energies with experimental IC₅₀ values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
